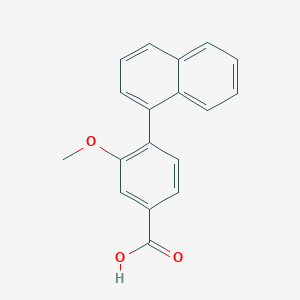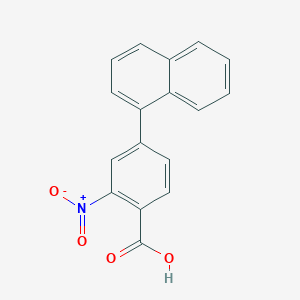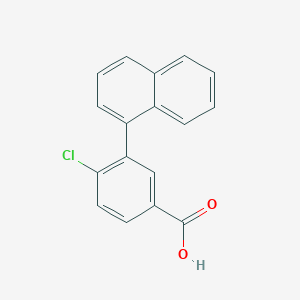
3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% (3-NTFA) is a synthetic compound commonly used in laboratory experiments and research due to its wide range of properties and applications. It is an organic compound that is colorless and crystalline in form and has a molecular weight of 282.35 g/mol. 3-NTFA is a highly potent compound and is used in a variety of scientific and medical research applications, including drug discovery, biochemical and physiological studies, and pharmacological research.
Scientific Research Applications
3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% is used in a variety of scientific research applications, including drug discovery, biochemical and physiological studies, and pharmacological research. It has been used in studies of the effects of drugs on the brain, including the effects of psychostimulants, anticonvulsants, and anxiolytics. It has also been used in studies of the effects of drugs on the cardiovascular system, including the effects of antihypertensive and anticoagulant drugs. Additionally, 3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% has been used in studies of the effects of drugs on the immune system, including the effects of immunosuppressants and immunomodulators.
Mechanism of Action
3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% has been shown to act as a reversible inhibitor of cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and other inflammatory mediators, and their inhibition can result in the inhibition of inflammation. 3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% has also been shown to act as an inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators. Additionally, 3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% has been shown to act as an inhibitor of the enzyme phospholipase A2, which is involved in the release of arachidonic acid, a precursor of prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% have been studied extensively in laboratory experiments and research. It has been shown to inhibit the synthesis of prostaglandins and leukotrienes, resulting in the inhibition of inflammation. Additionally, 3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the release of arachidonic acid, a precursor of prostaglandins and leukotrienes. Furthermore, 3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, resulting in the inhibition of the synthesis of prostaglandins and leukotrienes, respectively.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments and research include its high purity, low cost, and ease of synthesis. Additionally, 3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% is highly potent and can be used in a variety of scientific and medical research applications. Its ability to inhibit the synthesis of prostaglandins and leukotrienes makes it a valuable tool for studying the effects of drugs on the brain, cardiovascular system, and immune system.
However, there are some limitations to the use of 3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments and research. It is not suitable for use in studies involving human subjects, as it is not approved for human use. Additionally, it is not suitable for use in studies involving animals, as it may have toxic effects on certain species. Furthermore, it is not suitable for use in studies involving cell cultures, as it can interfere with the growth and development of cells.
Future Directions
The future directions for 3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% research include further studies of its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. Additionally, further research is needed to determine the safety and efficacy of 3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments and research. Furthermore, further research is needed to explore the potential use of 3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% in the treatment of inflammatory diseases and other medical conditions. Finally, further research is needed to explore the potential of 3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% as an adjuvant in the development of new drugs and therapies.
Synthesis Methods
3-(Naphthalen-1-yl)-5-trifluoromethylbenzoic acid, 95% is synthesized by a two-step process, beginning with the reaction of trifluoromethylbenzoic acid with naphthalene-1-carboxaldehyde in the presence of an acid catalyst. This reaction yields 3-naphthoyl-5-trifluoromethylbenzoic acid, which is then purified and recrystallized to obtain the desired 95% pure compound.
properties
IUPAC Name |
3-naphthalen-1-yl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O2/c19-18(20,21)14-9-12(8-13(10-14)17(22)23)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPGIOGFDFQEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-66-4 |
Source


|
| Record name | Benzoic acid, 3-(1-naphthalenyl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261956-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95%](/img/structure/B6406410.png)
![5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406424.png)
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid, 95%](/img/structure/B6406434.png)
![5-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406443.png)
![3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406451.png)
![4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406458.png)